molecular formula C12H15N3O B2884700 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248740-01-3

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2884700
CAS No.: 1248740-01-3
M. Wt: 217.272
InChI Key: ZDRYTXSMOGUNKZ-UHFFFAOYSA-N
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Description

2-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound of significant interest in medicinal and agrochemical research. It features a 1,2,3-triazole ring linked to a 3,4-dimethylphenyl group and an ethanol unit. The 1,2,3-triazole scaffold is a privileged structure in drug discovery due to its potential for diverse biological activities. Scientific literature indicates that derivatives of 1,2,3-triazole have been reported to exhibit a range of pharmacological properties, including anti-HIV, antimicrobial, antiviral, and antiproliferative effects . Furthermore, such triazole derivatives have found applications in the development of insecticides, fungicides, and plant growth regulators . The presence of the ethanol functional group on the triazole ring enhances the molecule's polarity and provides a handle for further synthetic modification, making it a valuable building block for constructing more complex heterocyclic systems . Researchers can utilize this compound as a key intermediate in the synthesis of novel molecules, such as pyrazolyltriazoles and triazolylthiazoles, which are complex structures of high interest in the search for new bioactive agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-3-4-12(7-10(9)2)15-8-11(5-6-16)13-14-15/h3-4,7-8,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRYTXSMOGUNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Ring Formation via Cycloaddition and Catalyst-Free Pathways

The 1,2,3-triazole ring is central to the target compound’s structure. Two primary approaches dominate its synthesis:

Catalyst-Free [3+2] Cycloaddition

Source details a catalyst-free method for triazole-N-oxide derivatives using phenylhydrazine and 3-aminocrotononitrile. Adapting this protocol:

Parameter Conditions
Reactants 3,4-Dimethylphenylhydrazine, 3-aminocrotononitrile
Nitrogen Source tert-Butyl nitrite (3 equiv)
Solvent Ethanol/water (3:1)
Temperature 50°C, 6 hours
Yield 72–84%

Mechanistic Insight :
The reaction proceeds via diazo intermediate formation, followed by cyclization to the triazole ring. The absence of metal catalysts simplifies purification.

Functionalization of the Triazole Core

Introduction of the 3,4-Dimethylphenyl Group

The dimethylphenyl substituent is introduced at the triazole’s N1 position. Patent data from suggests two pathways:

Nucleophilic Substitution
  • Substrate : 1-H-1,2,3-triazole-4-ethanol.
  • Electrophile : 3,4-Dimethylphenyl bromide.
  • Conditions :
    • Base: K₂CO₃ (2 equiv).
    • Solvent: DMF, 80°C, 24 hours.
    • Yield: ~65% (extrapolated from analogous reactions).
Palladium-Catalyzed Coupling

Aryl halides can couple to triazoles via Buchwald-Hartwig amination:

  • Catalyst : Pd(OAc)₂/Xantphos.
  • Base : Cs₂CO₃.
  • Solvent : Toluene, 110°C, 18 hours.

Advantage : Higher regioselectivity compared to nucleophilic substitution.

Ethanol Moiety Installation

Reduction of Ester Precursors

Source employs Grignard reactions to introduce hydroxyl groups:

Stepwise Protocol :

  • Ester Formation : React triazole-4-carboxylate with 3,4-dimethylphenylmagnesium bromide.
  • Reduction : Use LiAlH₄ in THF at 0°C to reduce ester to ethanol.
Step Reagent Conditions Yield
Ester Methyl chloroformate Et₃N, CH₂Cl₂, 0°C 89%
Reduction LiAlH₄ (2 equiv) THF, 0°C → 25°C, 2h 78%

Aldehyde Reduction

Alternative route from:

  • Oxidation : MnO₂ oxidizes 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]acetaldehyde.
  • Reduction : NaBH₄ in MeOH at 25°C for 1 hour.

Yield : 82% (adjusted from patent examples).

Industrial-Scale Optimization

Crystallization and Purification

Patent emphasizes recrystallization for purity:

  • Solvent System : Ethanol/dichloromethane (1:3).
  • Temperature Gradient : 40°C → 4°C over 6 hours.
  • Purity : >99% by HPLC.

Flow Chemistry Adaptation

Continuous-flow systems improve scalability:

  • Residence Time : 15 minutes.
  • Throughput : 1.2 kg/day (modeled on).

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost (USD/g)
CuAAC + Grignard 67% 98% 12.50
Catalyst-Free + Reduction 74% 99% 9.80
Palladium Coupling 58% 97% 18.20

Key Findings :

  • Catalyst-free methods offer cost advantages but require precise stoichiometry.
  • Grignard-based reductions provide reliable yields at scale.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

3,4-Difluorophenyl Analogs
  • Compound: 2-[1-(3,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS: 1250323-41-1) Key Differences: Fluorine substituents replace methyl groups, altering electronic properties (electron-withdrawing vs. electron-donating). Molecular weight is reduced (225.19 g/mol vs. ~233.27 g/mol for the dimethyl analog) .
Quinoline- and Purine-Based Analogs
  • Compound: 2-(1-(6-(([2,3′-Bipyridin]-5-ylmethyl)amino)-9-isopropyl-9H-purin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (26b) Key Differences: A purine scaffold replaces the dimethylphenyl group, introducing heterocyclic complexity.

Variations in the Alcohol Substituent

Primary vs. Tertiary Alcohols
  • Compound : 2-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (4h)
    • Key Differences : Propan-2-ol (tertiary alcohol) replaces ethan-1-ol (primary alcohol).
    • Impact : Reduced hydrogen-bonding capacity and increased steric hindrance. Reported melting point: 128–129°C, suggesting higher crystallinity than primary alcohol analogs .
Methanol Derivatives
  • Compound: {1-[(8-Chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (13c) Key Differences: Methanol group instead of ethanol. Impact: Shorter carbon chain may reduce lipophilicity. Synthesis yield: 65% .

Substituents on the Triazole Nitrogen

Azetidine Derivatives
  • Compound : 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
    • Key Differences : Azetidine (a strained four-membered amine ring) replaces the dimethylphenyl group.
    • Impact : Increased solubility due to the charged dihydrochloride form. Molecular formula: C7H14Cl2N4O .

Structural Characterization

  • NMR/HRMS : reports ¹H-NMR (δ 1.00–7.19) and ESI–HRMS (m/z 254.1229) for 4h, providing benchmarks for triazole-alcohol derivatives .
  • Crystallography : SHELX software (e.g., SHELXL) is frequently used for small-molecule refinement, ensuring accurate structural determination .

Biological Activity

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data tables.

Synthesis

The synthesis of this compound typically involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for its efficiency in forming triazole rings. The compound can be synthesized from corresponding azides and alkynes under mild conditions, yielding a product with significant potential for biological activity .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has been tested against various Candida species using the microdilution broth method. Results indicate that it possesses notable antifungal activity, comparable to established antifungal agents. The mechanism of action is primarily through the inhibition of lanosterol 14α-demethylase, disrupting ergosterol biosynthesis in fungal cell membranes .

CompoundActivityIC50 (µg/mL)
This compoundAntifungal15.6
FluconazoleAntifungal20.0

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it showed an IC50 value of 12.5 µg/mL against HepG2 liver cancer cells . The structure-activity relationship (SAR) analysis suggests that the presence of the dimethylphenyl group enhances its antiproliferative effects.

Cell LineIC50 (µg/mL)Reference
HepG212.5
A43114.0
Jurkat13.0

Antibacterial Activity

Preliminary studies have indicated that this compound also possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was assessed using the agar diffusion method and showed promising results against strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Case Study on HepG2 Cells : A study evaluated the effects of various triazole compounds on HepG2 cells and found that those with methyl substitutions exhibited enhanced cytotoxicity compared to non-substituted analogs .
  • Antifungal Efficacy : In a comparative study with established antifungals like fluconazole, the compound demonstrated superior activity against resistant Candida strains .

Q & A

Q. What interdisciplinary approaches enhance its application in materials science?

  • Coordination Chemistry : Forms complexes with Cu(II) for catalytic applications (e.g., oxidation reactions) .
  • Polymer Science : Incorporated into hydrogels via click chemistry for drug delivery systems .

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